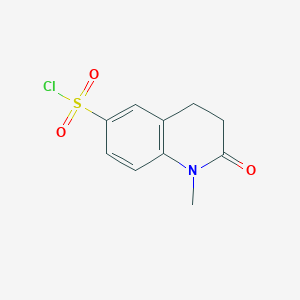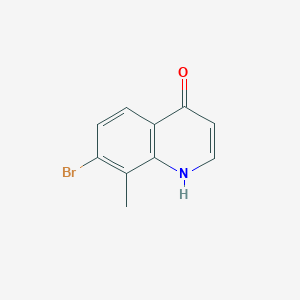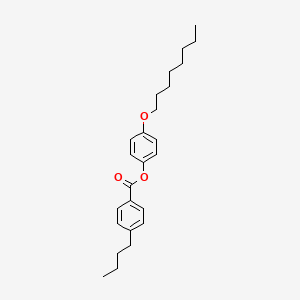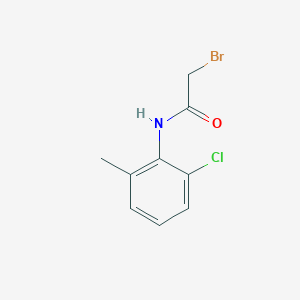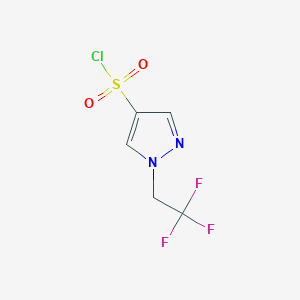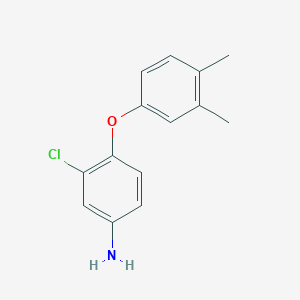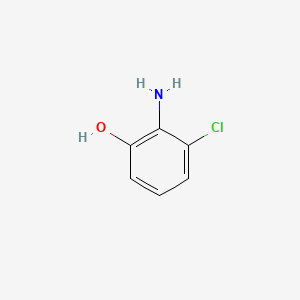
2-Amino-3-chlorophénol
Vue d'ensemble
Description
2-Amino-3-chlorophenol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-chlorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chromatographie et spectrométrie de masse
Le 2-Amino-3-chlorophénol est utilisé en chromatographie et en spectrométrie de masse comme étalon ou composé de référence. Il contribue à l’étalonnage des équipements et garantit la précision des mesures chromatographiques ou spectrométriques de masse. Les propriétés uniques de ce composé lui permettent d’être une référence pour comparer les temps de rétention et les spectres de masse de substances inconnues .
Contrôle de la pollution environnementale
Le composé joue un rôle important dans l’étude du contrôle de la pollution environnementale. Il est souvent utilisé dans la recherche pour comprendre les propriétés d’adsorption de divers matériaux. Par exemple, les matériaux de silice nanopporeuse ordonnés modifiés par des amines ont montré une adsorption significative des chlorophénols, ce qui suggère que le this compound peut être utilisé pour éliminer les polluants toxiques de l’eau .
Recherche pharmaceutique
En recherche pharmaceutique, le this compound sert d’intermédiaire dans la synthèse de molécules plus complexes. Il est particulièrement précieux dans la création de divers produits pharmaceutiques et colorants, où sa réactivité due aux groupes amino et chloro est exploitée .
Science des matériaux
Ce composé est également important en science des matériaux, en particulier dans la fonctionnalisation des surfaces. Le groupe amino peut être utilisé pour attacher d’autres molécules ou nanoparticules à des surfaces, ce qui est crucial dans le développement de nouveaux matériaux aux propriétés spécifiques .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-3-chlorophenol are flavin-dependent monooxygenases . These enzymes play a crucial role in the bacterial degradation of chlorophenols . They catalyze the primary reactions of substrate oxidation .
Mode of Action
2-Amino-3-chlorophenol interacts with its targets, the flavin-dependent monooxygenases, to initiate the degradation process . The compound is hydroxylated to (chloro)catechols, which are further metabolized . This interaction results in changes in the substrate, leading to its degradation .
Biochemical Pathways
The degradation of 2-Amino-3-chlorophenol occurs via two main pathways . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway . The metabolic pathways of p-chloro-substituted phenols involve flavin-dependent monooxygenases that catalyze the primary reactions of substrate oxidation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor . Its skin permeation is predicted to be -5.87 cm/s
Result of Action
The result of the action of 2-Amino-3-chlorophenol is the degradation of the compound itself, leading to its removal from the environment . This is achieved through the action of flavin-dependent monooxygenases and the subsequent metabolic processes .
Action Environment
The action of 2-Amino-3-chlorophenol is influenced by environmental factors. For instance, during an anaerobic situation, the chlorine-based compound would decrease the availability of oxygen, which may result in a reduction in respiration . Furthermore, the compound is considered a persistent environmental pollutant, indicating its stability in various environmental conditions .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Amino-3-chlorophenol are not available from the search results, it’s worth noting that phenolic compounds, including 2-Amino-3-chlorophenol, are attracting extra attention due to their role resulting in environmental problems . This suggests that future research may focus on the environmental impact of these compounds and methods for their effective treatment.
Analyse Biochimique
Biochemical Properties
2-Amino-3-chlorophenol plays a significant role in biochemical reactions, particularly in the degradation of chlorinated aromatic compounds. It interacts with enzymes such as 2-aminophenol 1,6-dioxygenase, which catalyzes the cleavage of 2-amino-5-chlorophenol and promotes the formation of 5-chloropicolinic acid . This interaction is crucial for the breakdown of chlorinated compounds in the environment.
Cellular Effects
2-Amino-3-chlorophenol has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the formation of methaemoglobin, which affects oxygen transport in cells . Additionally, it can cause oxidative stress and membrane damage in microbial cells, leading to changes in cellular morphology and function .
Molecular Mechanism
At the molecular level, 2-Amino-3-chlorophenol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound can bind to enzymes involved in the degradation of chlorinated phenols, such as flavin-dependent monooxygenases, which catalyze the primary reactions of substrate oxidation . This binding can lead to changes in gene expression and enzyme activity, affecting the overall metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-chlorophenol can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-Amino-3-chlorophenol in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 2-Amino-3-chlorophenol vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. For example, high doses of 2-Amino-3-chlorophenol have been associated with liver and kidney damage in animal studies . Threshold effects have also been observed, where certain dosages lead to a sudden increase in toxicity.
Metabolic Pathways
2-Amino-3-chlorophenol is involved in several metabolic pathways, including the degradation of chlorinated aromatic compounds. It interacts with enzymes such as 2-aminophenol 1,6-dioxygenase and flavin-dependent monooxygenases, which play a role in the breakdown of the compound into less toxic metabolites . These metabolic pathways are essential for the detoxification and removal of 2-Amino-3-chlorophenol from the environment.
Transport and Distribution
Within cells and tissues, 2-Amino-3-chlorophenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 2-Amino-3-chlorophenol can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
Propriétés
IUPAC Name |
2-amino-3-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHJJLQJRLNBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600402 | |
| Record name | 2-Amino-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-00-6 | |
| Record name | 2-Amino-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


